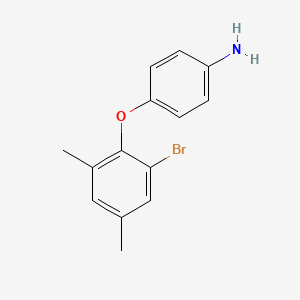

4-(2-Bromo-4,6-dimethylphenoxy)aniline

Description

Contextual Significance of Phenoxy-Aniline Derivatives in Contemporary Organic Chemistry

Phenoxy-aniline derivatives represent a significant class of compounds in modern organic chemistry, serving as versatile scaffolds in the synthesis of a wide array of functional molecules. The core structure, characterized by a diaryl ether linkage connecting a phenyl and an aniline (B41778) moiety, is a key feature in numerous compounds developed for pharmaceutical, agrochemical, and materials science applications. The presence of both an amino group and a flexible ether linkage allows for a diverse range of chemical modifications, making these derivatives valuable intermediates in organic synthesis.

The utility of phenoxy-aniline scaffolds stems from their unique combination of structural rigidity and conformational flexibility. This balance is crucial for their interaction with biological targets, making them a recurring motif in medicinal chemistry. Furthermore, the aromatic nature of the two rings allows for the introduction of various substituents to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity.

Rationale and Scope of Academic Inquiry into 4-(2-Bromo-4,6-dimethylphenoxy)aniline

The specific compound, this compound, is of academic interest due to the unique substitution pattern on its phenoxy ring. The presence of a bromine atom and two methyl groups introduces specific steric and electronic effects that are expected to modulate the properties of the core phenoxy-aniline structure.

The rationale for investigating this particular derivative includes:

Steric Hindrance: The two methyl groups at positions 4 and 6, flanking the ether linkage, along with the bromine atom at position 2, create significant steric bulk. This can influence the rotational freedom around the ether bond, potentially locking the molecule into a preferred conformation. Studying this conformational restriction is important for understanding its potential interactions in a biological or material context.

Electronic Effects: The bromine atom is an electron-withdrawing group by induction but can also participate in resonance. The methyl groups are electron-donating. The interplay of these substituents on the phenoxy ring can alter the electron density distribution across the entire molecule, affecting its reactivity in further chemical transformations and its photophysical properties. researchgate.netlibretexts.org

Synthetic Utility: The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This allows for the construction of more complex molecular architectures, making this compound a potentially valuable building block in multi-step syntheses.

The scope of academic inquiry into this compound would therefore likely focus on its synthesis, the characterization of its unique structural and electronic properties, and its application as an intermediate in the preparation of novel, functional molecules.

Chemical Properties and Synthesis

The specific chemical and physical properties of this compound are not widely documented in publicly available literature, suggesting it is a compound for specialized research. However, based on its structure, we can deduce its fundamental chemical properties.

Predicted Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₄BrNO |

| Molecular Weight | 292.17 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in water. |

A plausible synthetic route to this compound would likely involve a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a Buchwald-Hartwig amination. organic-chemistry.orgorganic-chemistry.orgwikipedia.org A potential Ullmann-type synthesis could proceed as follows:

Starting Materials: 2-Bromo-4,6-dimethylphenol and 4-iodoaniline.

Reaction Conditions: The reaction would likely be catalyzed by a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), and a suitable ligand. nih.gov The reaction would be carried out in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. rsc.orgscielo.org.mx

Workup and Purification: After the reaction is complete, an aqueous workup would be performed to remove the inorganic salts. The crude product would then be purified using column chromatography on silica (B1680970) gel to yield the desired this compound.

Spectroscopic Data and Research Findings

Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Signals |

|---|---|

| ¹H NMR | - Aromatic protons on the aniline ring appearing as two doublets in the range of δ 6.5-7.5 ppm.- Aromatic protons on the substituted phenoxy ring appearing as singlets in the range of δ 7.0-7.5 ppm.- A broad singlet for the -NH₂ protons, the chemical shift of which would be solvent-dependent.- Two singlets for the two methyl groups (-CH₃) in the range of δ 2.0-2.5 ppm. |

| ¹³C NMR | - Aromatic carbons would appear in the range of δ 110-160 ppm. The carbons attached to the bromine, oxygen, and nitrogen atoms would have distinct chemical shifts.- The methyl carbons would appear in the upfield region, typically around δ 15-25 ppm. |

| IR Spectroscopy | - N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹.- C-N stretching vibrations around 1250-1350 cm⁻¹.- C-O-C stretching for the diaryl ether around 1200-1250 cm⁻¹.- C-Br stretching in the fingerprint region, typically below 800 cm⁻¹. |

Research findings on this specific molecule would likely focus on how the substituents affect its chemical behavior. The steric hindrance from the ortho-bromo and ortho-methyl groups could influence the geometry of the molecule, potentially leading to atropisomerism if rotation around the C-O bond is sufficiently restricted. libretexts.org The electronic effects of the bromo and methyl groups would be expected to alter the nucleophilicity of the aniline nitrogen and the reactivity of both aromatic rings towards electrophilic substitution. lumenlearning.commsu.edu

Structure

2D Structure

3D Structure

Properties

CAS No. |

113997-25-4 |

|---|---|

Molecular Formula |

C14H14BrNO |

Molecular Weight |

292.17 g/mol |

IUPAC Name |

4-(2-bromo-4,6-dimethylphenoxy)aniline |

InChI |

InChI=1S/C14H14BrNO/c1-9-7-10(2)14(13(15)8-9)17-12-5-3-11(16)4-6-12/h3-8H,16H2,1-2H3 |

InChI Key |

MJKUPSXIVIHMNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)OC2=CC=C(C=C2)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Bromo 4,6 Dimethylphenoxy Aniline and Its Analogues

Advanced Approaches for Derivatization of 4-(2-Bromo-4,6-dimethylphenoxy)aniline

The derivatization of the core this compound structure allows for the synthesis of a library of analogues with potentially different properties. Advanced synthetic methodologies can be employed to modify the existing functional groups or introduce new ones.

Ligand-mediated, transition metal-catalyzed reactions are at the forefront of modern organic synthesis for C-O and C-N bond formation. beilstein-journals.orgresearchgate.netresearchgate.net The choice of ligand is critical as it can significantly influence the efficiency, selectivity, and scope of the reaction. youtube.com

In the context of derivatizing this compound, the bromine atom serves as a handle for further functionalization via cross-coupling reactions. For instance, a Suzuki coupling could replace the bromine with an aryl or alkyl group, while a Buchwald-Hartwig amination could introduce a new amino substituent. wikipedia.org Similarly, the amino group on the other ring can be acylated or alkylated to introduce further diversity.

The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has been instrumental in advancing Buchwald-Hartwig amination and etherification reactions. beilstein-journals.orgyoutube.com These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, allowing for the coupling of a wider range of substrates under milder conditions. youtube.com Copper-catalyzed Ullmann-type reactions have also benefited from the development of new ligand systems, such as diamines and amino acids, which have expanded their applicability and allowed for reactions at lower temperatures. nih.govresearchgate.net

Modular synthesis is a powerful strategy that allows for the efficient and flexible construction of a diverse range of molecules from a set of common building blocks. researchgate.netacs.orgchemrxiv.orgnih.gov For substituted phenoxy-anilines, a modular approach would involve the separate synthesis of a variety of substituted phenols and substituted anilines, which can then be coupled together in various combinations.

This strategy allows for the rapid generation of a library of compounds with different substitution patterns on both aromatic rings. For example, a set of substituted bromo-phenols could be prepared and each of these could then be coupled with a range of substituted anilines using a reliable cross-coupling methodology like the Buchwald-Hartwig reaction. researchgate.net This approach is highly efficient for exploring structure-activity relationships, as it allows for systematic variation of the substituents on the phenoxy-aniline scaffold.

Intrinsic Chemical Reactivity and Mechanistic Studies of 4 2 Bromo 4,6 Dimethylphenoxy Aniline

Nucleophilic Substitution Pathways Involving the Bromine Moiety

The bromine atom attached to the phenoxy ring is a key site for nucleophilic substitution reactions. While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides due to the strength of the C(sp²)-Br bond and steric hindrance, these reactions can be facilitated under specific conditions, often requiring a metal catalyst.

Prominent among these are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This reaction is a powerful method for forming new carbon-nitrogen (C-N) bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgresearchgate.net For 4-(2-Bromo-4,6-dimethylphenoxy)aniline, this pathway would involve the substitution of the bromine atom with various primary or secondary amines, yielding more complex diarylamine or N-arylated heterocyclic structures. The catalytic cycle for this reaction typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to give the aminated product and regenerate the catalyst. libretexts.org The choice of phosphine (B1218219) ligand is crucial for the efficiency of the reaction, with bulky, electron-rich ligands often providing the best results. nih.gov

Another significant pathway is the Ullmann condensation, which uses a copper catalyst to promote the reaction between an aryl halide and a nucleophile, such as an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variant of the Ullmann condensation, is specifically used for forming C-N bonds. wikipedia.org These reactions typically require higher temperatures compared to their palladium-catalyzed counterparts. wikipedia.org The mechanism involves the formation of a copper(I) species that undergoes oxidative addition with the aryl bromide, followed by reaction with the nucleophile. organic-chemistry.org

The table below summarizes typical conditions for these nucleophilic substitution reactions, though specific conditions for this compound would require experimental optimization.

| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature Range (°C) |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Bulky phosphines (e.g., XPhos, RuPhos) | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF | Room Temp - 120 |

| Ullmann Condensation (Goldberg) | CuI, Cu₂O, Cu powder | Phenanthroline, Diamines | K₂CO₃, Cs₂CO₃, KOH | DMF, NMP, Nitrobenzene | 100 - 210+ |

Electrophilic Aromatic Substitution Dynamics on the Constituent Aromatic Rings

The two aromatic rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the nature of their substituents.

The Aniline (B41778) Ring: The amino group (-NH₂) is a powerful activating group and an ortho, para-director. byjus.com It strongly donates electron density to the benzene (B151609) ring through resonance, making the ortho and para positions particularly nucleophilic and thus highly susceptible to attack by electrophiles. byjus.comyoutube.com However, the ether linkage is at the para position, leaving the two ortho positions (relative to the -NH₂ group) as the primary sites for substitution. Under strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which can lead to a mixture of products. byjus.com

The Phenoxy Ring: This ring is substituted with a bromine atom, two methyl groups, and the ether oxygen.

Ether Oxygen: The oxygen atom is an activating, ortho, para-directing group due to its ability to donate a lone pair of electrons via resonance. youtube.com

Methyl Groups (-CH₃): Alkyl groups are weakly activating and ortho, para-directing due to inductive effects and hyperconjugation. libretexts.org

Bromine Atom (-Br): Halogens are a unique case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because their lone pairs can stabilize the cationic intermediate (the sigma complex) through resonance. youtube.comorganicchemistrytutor.com

The following table outlines the directing effects of the substituents on the two aromatic rings.

| Ring | Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| Aniline Ring | -NH₂ (Amino) | Strongly Activating | Ortho, Para |

| -OAr (Phenoxy) | Activating | Ortho, Para | |

| Phenoxy Ring | -OAr (Ether) | Activating | Ortho, Para |

| -Br (Bromo) | Deactivating | Ortho, Para | |

| -CH₃ (Methyl) at C4 | Weakly Activating | Ortho, Para | |

| -CH₃ (Methyl) at C6 | Weakly Activating | Ortho, Para |

Given these factors, electrophilic attack will overwhelmingly occur on the aniline ring at the positions ortho to the amino group. Reactions like halogenation with Br₂ would likely lead to di-substitution at these positions, even without a catalyst, due to the high activation of the ring. byjus.com

Oxidation and Reduction Transformations of the Aniline and Phenoxy Functional Groups

The aniline and phenoxy moieties are susceptible to oxidation and reduction, although the specific reactions depend on the reagents and conditions.

Oxidation: The aniline group is easily oxidized. Strong oxidizing agents can lead to the formation of a variety of products, including nitroso compounds, nitro compounds, and polymeric materials (aniline black). The specific outcome is often difficult to control. The phenoxy group is generally more resistant to oxidation than the aniline group, but under harsh conditions, cleavage of the ether bond or oxidation of the aromatic ring can occur.

Reduction: The primary site for reduction is the aryl bromide. The bromine atom can be removed through catalytic hydrogenation (hydrodebromination) using a catalyst like palladium on carbon (Pd/C) with a hydrogen source. This reaction would convert this compound into 4-(2,6-dimethylphenoxy)aniline. Other reduction methods could potentially affect other parts of the molecule if they contain reducible functional groups, but in this specific compound, the C-Br bond is the most likely target for reduction under standard catalytic hydrogenation conditions.

Radical-Mediated Reactivity and Interactions with Reactive Chemical Species (e.g., Hydroxyl Radicals)

The compound can participate in radical-mediated reactions. The C-Br bond can undergo homolytic cleavage under photolytic or high-temperature conditions to generate an aryl radical. This radical is highly reactive and can participate in various propagation steps, such as hydrogen abstraction or addition to other aromatic systems.

Benzylic bromination, a reaction that typically targets C-H bonds on carbons adjacent to an aromatic ring, would not occur on the methyl groups of the phenoxy ring under standard conditions (e.g., using N-bromosuccinimide), as the reagent is selective for benzylic and allylic positions. masterorganicchemistry.com

Interactions with highly reactive species like hydroxyl radicals (HO•) are also possible. Hydroxyl radicals are powerful, non-selective oxidizing agents that can attack the electron-rich aromatic rings. The reaction can proceed via electron transfer or radical addition to the ring, leading to hydroxylated products and potentially ring-opening and degradation of the molecule. nih.govacs.org Bromine radicals (Br•) can also be generated, for instance, by the photolysis of aqueous bromine, and these species can also react with the organic substrate, often through an electron transfer mechanism. nih.govresearchgate.net

Coordination Chemistry and Metal Complexation Potentials with Transition Metals

This compound possesses potential as a ligand in coordination chemistry. The nitrogen atom of the aniline group has a lone pair of electrons and can act as a Lewis base, donating this pair to a transition metal center to form a coordinate bond. The ether oxygen also has lone pairs, but it is a much weaker donor than the aniline nitrogen. Therefore, the molecule is most likely to act as a monodentate ligand through the nitrogen atom.

However, related phenoxyaniline (B8288346) structures have been used to synthesize more complex Schiff base ligands, which can then act as bidentate or multidentate ligands. tandfonline.comnih.govtandfonline.com For example, condensation of the aniline's amino group with an aldehyde could introduce another donor atom, creating a chelating ligand capable of forming stable complexes with transition metals like cobalt(II), nickel(II), copper(II), and zinc(II). tandfonline.com The resulting metal complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. tandfonline.comrsc.org The electronic properties of the phenoxy and aniline rings can influence the stability and reactivity of the resulting metal complexes. researchgate.netrsc.org

Advanced Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

A thorough investigation of scientific databases and chemical literature has revealed a significant lack of publicly available experimental data for the specific chemical compound this compound. Despite extensive searches for its spectroscopic and structural characterization, no specific findings for its Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Raman spectroscopy, Mass Spectrometry, or X-ray crystallography could be located.

The precise elucidation of a molecule's structure and properties, as requested, is fundamentally dependent on empirical data obtained from these advanced analytical techniques. The generation of a scientifically accurate and informative article requires access to this primary data, including details of spectral shifts, vibrational frequencies, fragmentation patterns, and crystallographic parameters.

While data exists for structurally related compounds, such as various bromo- and dimethyl- substituted anilines and phenoxy anilines, the user's strict requirement to focus solely on this compound prevents the use of such information. Extrapolating data from analogous structures would be scientifically unsound and would not meet the criteria for a detailed and accurate analysis of the specified compound.

Consequently, it is not possible to provide the requested article with the required level of scientific rigor and detail at this time. The advanced spectroscopic characterization and structural elucidation of this compound appear to be subjects that have not yet been reported in the accessible scientific literature.

Computational and Theoretical Investigations into the Electronic and Geometric Properties of 4 2 Bromo 4,6 Dimethylphenoxy Aniline

Quantum Chemical Calculations for Electronic Structure Prediction

Without dedicated DFT or ab initio studies, the electronic structure, including the specific energies and distribution of frontier molecular orbitals (HOMO-LUMO) for 4-(2-Bromo-4,6-dimethylphenoxy)aniline, remains uncharacterized. researchgate.net Similarly, the theoretical prediction of its spectroscopic parameters and vibrational frequencies has not been reported. asianpubs.org

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is crucial for identifying the electrophilic and nucleophilic sites on a molecule, thereby predicting its reactivity. tci-thaijo.org No published MEP maps for this compound are available.

Prediction of Non-Linear Optical (NLO) Properties

While substituted anilines are often investigated for their NLO properties, the specific first-order hyperpolarizability and other NLO parameters for this compound have not been computationally predicted. mq.edu.aunih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of the molecule, particularly around the ether linkage, and its corresponding potential energy surface are critical for understanding its three-dimensional structure and behavior. Such a conformational analysis and exploration of its energy landscapes are not available in the current body of scientific literature.

Research Applications of 4 2 Bromo 4,6 Dimethylphenoxy Aniline in Materials Science and Advanced Organic Synthesis

Role as a Synthetic Intermediate for Complex Organic Molecules

There is no available information in the searched scientific literature regarding the use of 4-(2-Bromo-4,6-dimethylphenoxy)aniline as a synthetic intermediate for the creation of complex organic molecules.

Precursor in the Synthesis of Specialty Dyes and Pigments

No documented instances were found of this compound being used as a precursor in the synthesis of specialty dyes and pigments.

Building Block for Novel Polymeric Materials and Functional Chemicals

Research detailing the application of this compound as a building block for novel polymeric materials or other functional chemicals is not present in the available literature.

Development of Advanced Materials with Specific Electronic or Optical Characteristics

There is no information available on the use of this compound in the development of advanced materials with specific electronic or optical properties.

Design and Synthesis of Ligands for Catalytic Systems

No studies were identified that describe the design or synthesis of ligands for catalytic systems derived from this compound.

Emerging Research Directions and Future Perspectives for 4 2 Bromo 4,6 Dimethylphenoxy Aniline Studies

Exploration of Undiscovered Reaction Pathways and Novel Catalytic Transformations

The exploration of new reaction pathways for 4-(2-Bromo-4,6-dimethylphenoxy)aniline is a key area of current research. While established methods like the bromination of 4,6-dimethylaniline and phenolic coupling reactions provide routes to its synthesis, scientists are investigating more advanced catalytic systems to enhance efficiency and control. smolecule.com

Transition metal catalysis, particularly with palladium, is at the forefront of these efforts. Palladium-catalyzed cross-coupling reactions are highly effective for forming the carbon-oxygen bond essential to the diaryl ether structure of the molecule. The presence of a bromine substituent makes the compound particularly suitable for such transformations, as aryl bromides readily undergo oxidative addition with palladium(0) complexes. smolecule.com The development of advanced biaryl phosphine (B1218219) ligands has been a significant breakthrough, enabling the practical synthesis of aryl alkyl ethers under mild conditions by facilitating both oxidative addition and reductive elimination steps in the catalytic cycle. smolecule.com

Another promising area is the use of enzyme-mimetic catalysts. These systems aim to replicate the high selectivity and efficiency of natural enzymes while offering greater stability and broader applicability in industrial processes. For the synthesis of this compound, these catalysts could lead to greener and more efficient manufacturing processes. smolecule.com Phase-transfer catalysis also presents opportunities, especially when using aqueous bases or ionic reagents in the synthetic steps involving nucleophilic aromatic substitution or base-promoted coupling reactions. smolecule.com

| Catalytic Approach | Potential Advantages in Synthesis/Derivatization |

| Palladium Cross-Coupling | High functional group tolerance, applicable to aryl bromides. smolecule.com |

| Enzyme-Mimetic Catalysis | High selectivity, mild reaction conditions, potential for recyclability. smolecule.com |

| Phase-Transfer Catalysis | Effective with aqueous bases, useful for nucleophilic substitution. smolecule.com |

Advanced Computational Modeling for Predictive Chemistry and Property Design

Computational modeling has become an indispensable tool in modern chemical research, and its application to this compound is providing deep insights into its behavior and potential. smolecule.com Through techniques like kinetic analysis, computational modeling, and isotopic labeling, researchers are dissecting the complex mechanistic pathways involved in its synthesis. smolecule.com

These computational studies allow for the prediction of the compound's electronic and steric properties, which are crucial in designing new derivatives with tailored functionalities. By modeling the interactions of this compound with biological targets or materials, scientists can forecast its potential efficacy in pharmaceutical or material science applications. smolecule.com This predictive power accelerates the discovery process, allowing for the rational design of molecules with enhanced properties before their physical synthesis, thereby saving time and resources.

Integration into Supramolecular Architectures and Self-Assembly Systems

The unique structural features of this compound make it an intriguing building block for supramolecular chemistry and self-assembly systems. The interplay of its aromatic rings, the bromine atom, and the amine group can facilitate non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which are the driving forces behind the formation of ordered supramolecular structures.

While direct research on the integration of this compound into such systems is still emerging, the principles of supramolecular chemistry suggest its potential for creating novel materials. By carefully designing complementary molecules that can interact with specific sites on the this compound structure, it may be possible to construct complex, self-assembled architectures with applications in areas like molecular sensing, drug delivery, and advanced materials. The steric hindrance provided by the dimethyl groups could also be exploited to control the geometry and dimensionality of the resulting assemblies.

Development of Green Chemistry Approaches for Sustainable Synthesis and Derivatization

In line with the growing emphasis on environmental responsibility in the chemical industry, the development of green chemistry approaches for the synthesis and derivatization of this compound is a critical area of future research. The principles of green chemistry, such as waste reduction, use of renewable resources, and energy efficiency, are guiding the innovation of more sustainable synthetic routes. smolecule.com

Protecting group strategies are also being refined to be more environmentally friendly. The primary amine in this compound is susceptible to unwanted side reactions during synthesis, necessitating the use of protecting groups. Traditional methods often involve harsh conditions for deprotection. Future research will likely focus on developing protecting groups that can be added and removed under greener conditions, for instance, using enzymatic or photolytic methods.

| Green Chemistry Principle | Application in this compound Synthesis |

| Use of Catalysis | Employing recyclable enzyme-mimetic or transition metal catalysts. smolecule.com |

| Energy Efficiency | Designing reactions that proceed under mild temperatures and pressures. smolecule.com |

| Atom Economy | Developing reaction pathways that maximize the incorporation of starting materials into the final product. smolecule.com |

| Safer Solvents and Reagents | Exploring the use of aqueous media or other environmentally benign solvents. |

Q & A

Basic Question: What are the established synthetic routes for 4-(2-Bromo-4,6-dimethylphenoxy)aniline, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves bromination and coupling reactions. A common approach is to start with 4,6-dimethylphenol, which undergoes electrophilic bromination at the 2-position using or (N-bromosuccinimide) in a polar solvent (e.g., ) under controlled temperature (0–5°C) to prevent over-bromination . The brominated intermediate is then coupled with 4-aminophenol via a nucleophilic aromatic substitution (SNAr) reaction in the presence of a base (e.g., ) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

Yield Optimization Strategies:

- Use anhydrous conditions to minimize hydrolysis side reactions.

- Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) to identify incomplete coupling .

- Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product with >95% purity .

Basic Question: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- X-ray Crystallography: Use SHELXL or similar software for single-crystal structure determination. Crystals can be grown via slow evaporation of ethanol solutions. The bromine atom’s heavy atom effect aids in phasing .

- NMR Spectroscopy:

- HPLC-MS: Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) coupled with ESI-MS to confirm molecular weight (, expected [M+H] = 298.02) .

Advanced Question: How can reaction mechanisms for introducing substituents to the aniline moiety be studied?

Methodological Answer:

- Mechanistic Probes: Use deuterated solvents (e.g., ) to track proton transfer steps in . For example, monitor NH deprotonation during alkylation .

- DFT Calculations: Model transition states for bromination or coupling reactions using software like Gaussian. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

- Isotopic Labeling: Introduce -labeled aniline to track nitrogen participation in coupling reactions via .

Advanced Question: What strategies ensure the stability of this compound under varying experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) at 10°C/min under . Decomposition typically occurs >200°C. Store samples at –20°C in amber vials to prevent photodegradation .

- Hydrolytic Stability: Perform accelerated aging studies in buffered solutions (pH 1–13) at 40°C. Monitor degradation via HPLC; acidic conditions often lead to Br release via SN1 mechanisms .

- Oxidative Stability: Expose to or UV/O and analyze by GC-MS for brominated byproducts (e.g., 4,6-dimethylphenol) .

Data Contradiction Analysis: How to resolve discrepancies in reported purity levels across studies?

Methodological Answer:

- Source of Contradictions: Variations in synthesis methods (e.g., residual solvents, incomplete bromination) or analytical techniques (e.g., HPLC vs. NMR purity).

- Resolution Steps:

- Cross-validate purity using orthogonal methods: Combine integration (quantitative), HPLC (area%), and elemental analysis .

- Test for trace Br contamination via ion chromatography (detection limit: 0.1 ppm) .

- Compare melting points (literature range: 85–86°C) with differential scanning calorimetry (DSC) .

Safety and Handling: What precautions are critical when working with this compound?

Methodological Answer:

- Toxicity Mitigation: Wear nitrile gloves and PPE due to potential skin sensitization (similar to brominated anilines ). Use fume hoods to avoid inhalation.

- Decomposition Products: Thermal degradation releases HBr (detectable via FTIR gas analysis). Neutralize with 10% .

- Waste Disposal: Treat with to reduce brominated aromatic amines before incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.